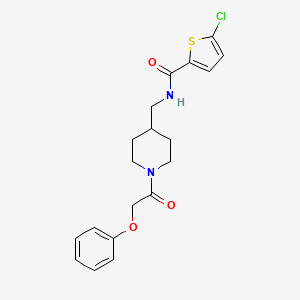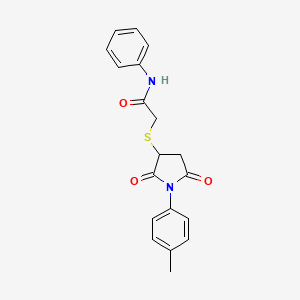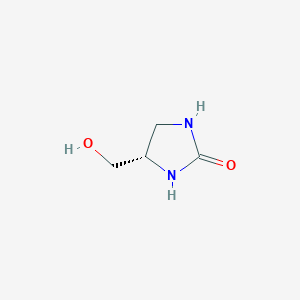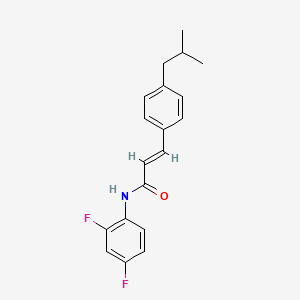![molecular formula C26H18N2O3S2 B2395550 Methyl-5-Phenyl-3-[(2-Thiophen-2-ylchinolin-4-carbonyl)amino]thiophen-2-carboxylat CAS No. 477538-28-6](/img/structure/B2395550.png)
Methyl-5-Phenyl-3-[(2-Thiophen-2-ylchinolin-4-carbonyl)amino]thiophen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have attracted great interest in industry as well as academia .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different nucleophiles and electrophiles .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of specific thiophene derivatives would depend on the substituents attached to the thiophene ring.Chemical Reactions Analysis
The reactivity of thiophene derivatives can be influenced by the substituents attached to the thiophene ring. For example, enaminones, which are often used in the synthesis of thiophene derivatives, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of specific thiophene derivatives would depend on the substituents attached to the thiophene ring.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophenderivate haben sich als vielversprechend für eine breite Palette therapeutischer Eigenschaften mit vielfältigen Anwendungen in der medizinischen Chemie erwiesen . Es wurde berichtet, dass sie entzündungshemmende, antipsychotische, antiarrhythmische, angstlösende, antimykotische, antioxidative, Östrogenrezeptor-modulierende, antimitotische, antimikrobielle, Kinase-inhibitorische und Antikrebs-Eigenschaften aufweisen .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie eingesetzt, insbesondere als Korrosionsinhibitoren . Dies deutet darauf hin, dass “Methyl-5-Phenyl-3-[(2-Thiophen-2-ylchinolin-4-carbonyl)amino]thiophen-2-carboxylat” möglicherweise in diesem Bereich eingesetzt werden könnte.
Materialwissenschaft
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung von organischen Halbleitern . Dies könnte auf potenzielle Anwendungen dieser Verbindung bei der Entwicklung neuer Halbleitermaterialien hindeuten.
Organische Feldeffekttransistoren (OFETs)
Thiophenderivate wurden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) eingesetzt . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Produktion dieser Geräte eingesetzt werden könnte.
Organische Leuchtdioden (OLEDs)
Thiophenderivate wurden auch bei der Herstellung von organischen Leuchtdioden (OLEDs) eingesetzt . Dies könnte auf potenzielle Anwendungen dieser Verbindung bei der Entwicklung neuer OLED-Materialien hindeuten.
Photochrome Verbindungen
Thiophenderivate wurden bei der Synthese von photochromen Verbindungen eingesetzt . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Entwicklung neuer photochromer Materialien eingesetzt werden könnte.
Wirkmechanismus
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological target they interact with. Some thiophene derivatives have been found to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3S2/c1-31-26(30)24-21(15-23(33-24)16-8-3-2-4-9-16)28-25(29)18-14-20(22-12-7-13-32-22)27-19-11-6-5-10-17(18)19/h2-15H,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQHLBIVNMSUNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2395467.png)




![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2395474.png)
![1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-naphthalen-1-ylsulfonyl-1,4-diazepane](/img/structure/B2395476.png)
![2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395481.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2395482.png)
![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride](/img/structure/B2395484.png)
![3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2395486.png)
![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)

![N-[4-[Methyl-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2395490.png)
